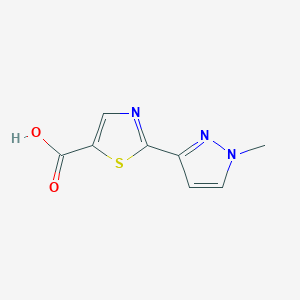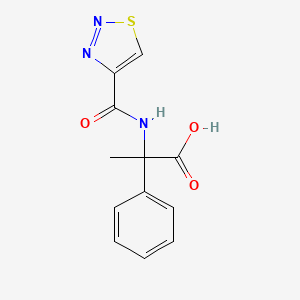![molecular formula C10H15N3O3 B7589713 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B7589713.png)
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol, also known as MNPC, is a chemical compound that has been studied extensively for its potential applications in scientific research. MNPC is a cyclopentanol derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been investigated in detail.
Mecanismo De Acción
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol acts as a selective inhibitor of MAO-B, which is located in the outer mitochondrial membrane of cells and is involved in the metabolism of neurotransmitters. By inhibiting MAO-B, 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol increases the levels of dopamine and serotonin in the brain, which can lead to improved mood and cognitive function. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol also has antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been shown to have various biochemical and physiological effects, including the inhibition of MAO-B activity, increased levels of dopamine and serotonin in the brain, and protection against oxidative stress-induced neurotoxicity. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has also been shown to have anti-inflammatory properties and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in lab experiments is its selective inhibition of MAO-B, which can lead to improved mood and cognitive function. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol also has antioxidant properties, which may contribute to its neuroprotective effects. However, one limitation of using 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in lab experiments is its potential toxicity at high doses, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol research, including investigating its potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol may also have potential applications in the treatment of depression and anxiety disorders. Further research is needed to investigate the safety and efficacy of 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol in humans, as well as to identify potential drug interactions and side effects. Additionally, the development of new synthesis methods for 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol may lead to improved yields and lower costs, making it more accessible for scientific research.
Métodos De Síntesis
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol can be synthesized through various methods, including the reaction of 4-methyl-3-nitropyrazole with cyclopentanone in the presence of a Lewis acid catalyst. Other methods involve the reaction of 4-methyl-3-nitropyrazole with cyclopentanone in the presence of a base catalyst, or the reaction of 4-methyl-3-nitropyrazole with cyclopentanone under high pressure and temperature conditions.
Aplicaciones Científicas De Investigación
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been used in scientific research for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has been shown to act as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. 1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol has also been shown to have antioxidant properties and to protect against oxidative stress-induced neurotoxicity.
Propiedades
IUPAC Name |
1-[(4-methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-8-6-12(11-9(8)13(15)16)7-10(14)4-2-3-5-10/h6,14H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRQUMKLNDOMAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methyl-3-nitropyrazol-1-yl)methyl]cyclopentan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![2-(5,6-Diethyl-[1,2,4]triazin-3-ylsulfanyl)-N-phenyl-acetamide](/img/structure/B7589634.png)
![2-[[(4-Carbamoylphenyl)sulfonylamino]methyl]-3-methylbutanoic acid](/img/structure/B7589653.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)

![N-(2-aminoethyl)-1-[(1-hydroxycyclopentyl)methyl]piperidine-3-carboxamide](/img/structure/B7589678.png)



![2-Phenyl-3-[(3-propan-2-yl-1,2,4-thiadiazol-5-yl)amino]propanoic acid](/img/structure/B7589706.png)

![1-[[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7589728.png)